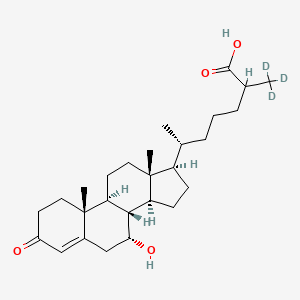
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 is a deuterated derivative of 7alpha-Hydroxy-3-oxocholest-4-enoic acid. This compound is synthesized in the brain and is a component of the cerebrospinal fluid . It is often used in scientific research due to its unique properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 is synthesized through the deuteration of 7alpha-Hydroxy-3-oxocholest-4-enoic acid. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the compound. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium atoms under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is optimized to ensure high yield and purity of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of 7-oxo derivatives, while reduction can produce various hydroxy derivatives .
Aplicaciones Científicas De Investigación
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its role in the brain and cerebrospinal fluid.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Used in the development of new drugs and chemical compounds
Mecanismo De Acción
The mechanism of action of 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 involves its interaction with various molecular targets and pathways in the body. It is known to be a component of the cerebrospinal fluid and is involved in various biochemical processes in the brain. The exact molecular targets and pathways are still under investigation, but it is believed to play a role in the regulation of cholesterol metabolism and other physiological functions .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 include:
- 7alpha-Hydroxy-3-oxocholest-4-enoic acid
- 27-Hydroxycholesterol
- 7beta-Hydroxycholesterol
- 24(S)-Hydroxycholesterol
Uniqueness
What sets this compound apart from these similar compounds is its deuterated nature. The incorporation of deuterium enhances its stability and makes it a valuable tool in scientific research, particularly in studies involving mass spectrometry and NMR spectroscopy .
Propiedades
Fórmula molecular |
C27H42O4 |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
(6R)-6-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid |
InChI |
InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h14,16-17,20-24,29H,5-13,15H2,1-4H3,(H,30,31)/t16-,17?,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3 |
Clave InChI |
SATGKQGFUDXGAX-PKHGPHITSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)C(=O)O |
SMILES canónico |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


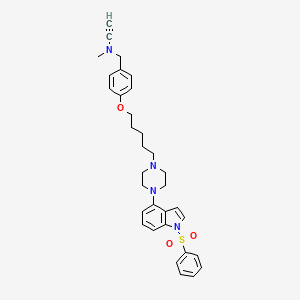
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)



![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
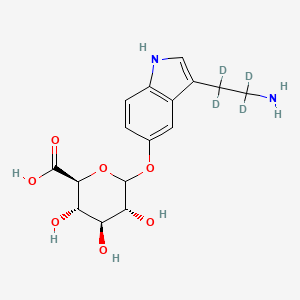


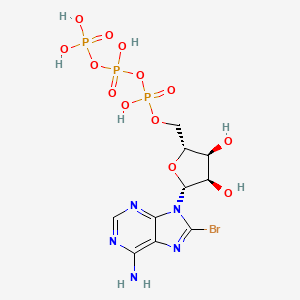

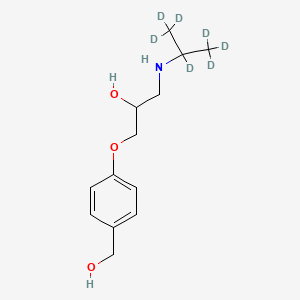

![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)
